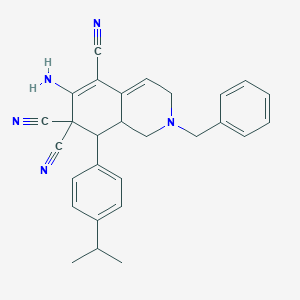
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine, also known as CPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAC belongs to the class of dihydropyridazines, which are organic compounds that have a pyridazine ring with two hydrogen atoms replaced by two other groups.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that this compound can reduce the size of tumors and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, this compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine. One area of interest is the development of new derivatives of this compound that have improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound, which could lead to the development of more targeted therapies for various diseases. Finally, there is also potential for the use of this compound as a diagnostic tool for certain types of cancer, based on its ability to selectively inhibit the growth of cancer cells.
Méthodes De Synthèse
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can be synthesized through a reaction between 4-chlorobenzaldehyde, acetophenone, and malononitrile in the presence of ammonium acetate and glacial acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.
Propriétés
Formule moléculaire |
C19H15ClN4O |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
3-acetyl-6-amino-1-(4-chlorophenyl)-4-phenyl-4H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C19H15ClN4O/c1-12(25)18-17(13-5-3-2-4-6-13)16(11-21)19(22)24(23-18)15-9-7-14(20)8-10-15/h2-10,17H,22H2,1H3 |
Clé InChI |
YPLHAPLMYPBRKA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)

![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)
